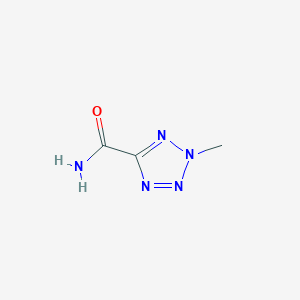
2-Methyl-2H-tetrazole-5-carboxylic acid amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2H-tetrazole-5-carboxylic acid amide is a derivative of tetrazole, a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological and pharmaceutical applications due to their unique structural features and stability . The compound this compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including 2-Methyl-2H-tetrazole-5-carboxylic acid amide, typically involves the use of sodium azide and various organic substrates. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst such as triethyl orthoformate . Another approach includes the use of isocyanides and aldehydes under specific reaction conditions .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2H-tetrazole-5-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted tetrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts. Reaction conditions such as temperature, solvent choice, and reaction time play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2H-tetrazole-5-carboxylic acid amide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Methyl-2H-tetrazole-5-carboxylic acid amide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function. For example, tetrazole derivatives have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . The exact pathways and molecular targets may vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Tetrazole: A basic tetrazole compound with similar structural features but different functional groups.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position, leading to different chemical and biological properties.
2,5-Disubstituted Tetrazoles: Compounds with substituents at both the 2- and 5-positions, offering unique reactivity and applications.
Uniqueness
2-Methyl-2H-tetrazole-5-carboxylic acid amide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to mimic carboxylic acids while being metabolically stable makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C3H5N5O |
|---|---|
Molekulargewicht |
127.11 g/mol |
IUPAC-Name |
2-methyltetrazole-5-carboxamide |
InChI |
InChI=1S/C3H5N5O/c1-8-6-3(2(4)9)5-7-8/h1H3,(H2,4,9) |
InChI-Schlüssel |
NPKLEUZCZHISCM-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)C(=O)N |
Kanonische SMILES |
CN1N=C(N=N1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


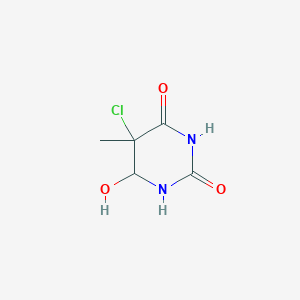

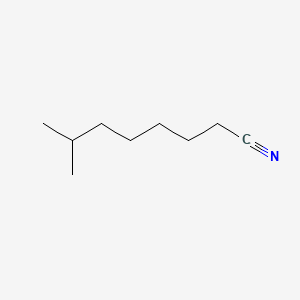

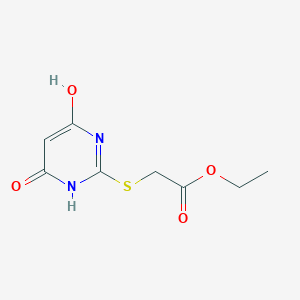
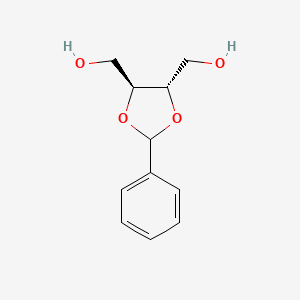
![2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol](/img/structure/B1633042.png)
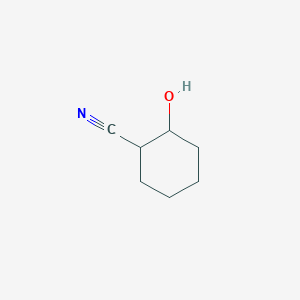

![17-Acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1633054.png)
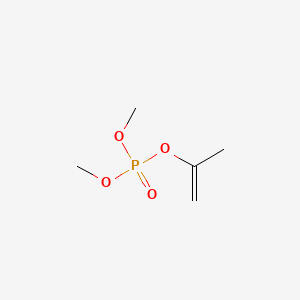
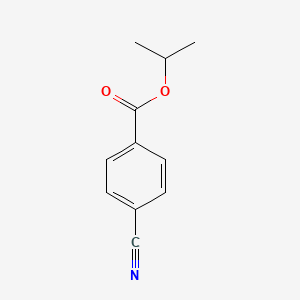
![1-Ethyl-3-[2-[2-(3-ethylphenyl)ethoxy]ethyl]benzene](/img/structure/B1633058.png)

